Prodrug Design Strategy: 150-Fold Potency Gain Over Doxorubicin via Geminal Diacetate Intermediate
5-Oxopentane-1,1-diyl diacetate is the key intermediate for synthesizing DAPDOX, a prodrug that is 150 times more potent than doxorubicin at inhibiting the growth of Chinese hamster ovary (CHO) cells in culture. DAPDOX also retained full potency against a CHO subline 100-fold resistant to doxorubicin (CHO/DOX) that overexpressed P-glycoprotein. In contrast, the non-geminal diacetate analog N-(5-acetoxypent-1-yl)doxorubicin (4) and the non-acetate analog N-(pent-1-yl)doxorubicin (5) were no more effective than doxorubicin and were 4-7-fold less potent against the resistant CHO/DOX subline, demonstrating the functional necessity of the 1,1-geminal diacetate motif derived from the target compound [1].
| Evidence Dimension | Cytotoxic potency (IC50) against CHO cells and CHO/DOX resistant subline |
|---|---|
| Target Compound Data | DAPDOX (derived from 5-oxopentane-1,1-diyl diacetate) is 150-fold more potent than doxorubicin against CHO cells (CHO/DOX: retained full potency). |
| Comparator Or Baseline | Doxorubicin (parent drug): baseline potency; Compound 4 (N-(5-acetoxypent-1-yl)doxorubicin): no improvement over doxorubicin; Compound 5 (N-(pent-1-yl)doxorubicin): 4-7-fold less potent against CHO/DOX. |
| Quantified Difference | DAPDOX is 150x more potent than doxorubicin; Comparator 5 is 4-7x less potent against resistant cells. |
| Conditions | Chinese hamster ovary (CHO) cell culture; CHO/DOX subline with 100-fold doxorubicin resistance and elevated P-glycoprotein expression. |
Why This Matters
For procurement in medicinal chemistry, this compound is the only validated gateway to a class of doxorubicin prodrugs that overcome multidrug resistance, a property directly attributable to its geminal diacetate structure.
- [1] Cherif A, Farquhar D. J Med Chem. 1992 Aug 21;35(17):3208-14. doi: 10.1021/jm00095a017. View Source
